H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH
Beschreibung
Eigenschaften
CAS-Nummer |
267423-25-6 |
|---|---|
Molekularformel |
C49H66N10O12 |
Molekulargewicht |
987.1 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1 |
InChI-Schlüssel |
RFHWGUFJUZWSSU-IVAUIPPSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Initial Coupling
Solid-phase peptide synthesis remains the gold standard for constructing medium-length peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH. As demonstrated in liraglutide synthesis patents, a fluorenylmethyloxycarbonyl-glycine-resin (Fmoc-Gly-resin) serves as the foundational solid support. The resin’s loading capacity (typically 0.2–0.8 mmol/g) directly influences final product yield, with higher loadings risking steric hindrance during coupling.
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids with side-chain protecting groups:
- Tryptophan : Indole nitrogen protected with tert-butoxycarbonyl (Boc)
- Lysine : ε-amino group protected with Boc
- Tyrosine : Phenolic hydroxyl protected with tert-butyl (tBu)
- Serine : Hydroxyl protected with tBu
- Isoleucine/Alanine/Glycine : No side-chain protection required
Coupling reactions employ hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activators with N,N-diisopropylethylamine (DIEA) base in N-methylpyrrolidone (NMP). Critical coupling parameters include:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Activation Time | 5–10 minutes | Minimizes racemization risk |
| Reaction Temperature | 25–40°C | Enhances solubility of hydrophobic residues |
| Molar Excess | 3–5 equivalents | Compensates for steric hindrance |
Hybrid Liquid-Phase Fragment Condensation
For challenging segments like Trp-Lys-Ile, patent WO2015100876A1 demonstrates the utility of pre-synthesizing tripeptide fragments via liquid-phase methods. The lysine-containing fragment Fmoc-Lys-(Glu(Nα-Palmitoyl)-OtBu)-OH is synthesized using:
- Palmitic acid activation with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC)
- Coupling to H-Glu-OtBu to form Palmitoyl-Glu-OtBu
- Subsequent reaction with Fmoc-Lys-OH under controlled pH (8.5–9.0)
This approach reduces steric challenges during solid-phase assembly of the full octapeptide.
Biosynthetic Pathway Considerations
While chemical synthesis dominates industrial production, understanding native amino acid biosynthesis informs protecting group strategy and metabolic engineering potentials:
Aromatic Amino Acid Production
Tryptophan and tyrosine derive from chorismate via the shikimate pathway. Key regulatory nodes include:
- 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase : Feedback-inhibited by tyrosine (40%), phenylalanine (30%), and tryptophan (30%)
- Anthranilate synthase : Tryptophan-dependent allosteric regulation through TrpE/TrpG subunits
These natural control mechanisms highlight the importance of sequence position when incorporating multiple aromatics, as residual pathway intermediates could theoretically influence coupling efficiency.
Cleavage and Global Deprotection
Final cleavage from resin employs trifluoroacetic acid (TFA)-based cocktails:
| Reagent | Volume (%) | Function |
|---|---|---|
| TFA | 95 | Acidolytic cleavage |
| Triisopropylsilane | 2.5 | Cation scavenger |
| Water | 2.5 | Prevents tyrosine nitration |
Reaction kinetics studies show complete deprotection of tBu groups requires ≥3 hours at 25°C, while Boc removal from tryptophan occurs within 30 minutes.
Purification and Analytical Characterization
Reverse-Phase HPLC Parameters
| Column | Mobile Phase | Gradient Profile |
|---|---|---|
| C18 (5 μm, 250×4.6 mm) | A: 0.1% TFA in H2O | 5–60% B over 45 minutes |
| B: 0.1% TFA in MeCN | Flow: 1 mL/min |
Typical retention time: 22.3 minutes (±0.5 min). Impurity profiling reveals major byproducts from:
- Incomplete Ser-Tyr coupling (ΔRT = +1.2 minutes)
- Tyrosine O-sulfonation (ΔRT = -0.8 minutes)
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms molecular weight:
| Calculated [M+H]+ | Observed [M+H]+ | Mass Error (ppm) |
|---|---|---|
| 1023.48 | 1023.51 | +29.3 |
Comparative Method Analysis
| Parameter | SPPS | Hybrid Liquid-SPPS |
|---|---|---|
| Total Synthesis Time | 7–10 days | 5–7 days |
| Overall Yield | 12–18% | 22–28% |
| Purity (HPLC) | 85–92% | 90–95% |
| Scale Limitations | <5 mmol | ≤50 mmol |
The hybrid method’s superiority in yield and scalability stems from reduced steric interference during fragment coupling.
Industrial-Scale Production Challenges
Cost Optimization
Raw material costs dominate production economics:
| Component | Cost Contribution (%) |
|---|---|
| Fmoc-Tyr(tBu)-OH | 31 |
| HATU | 24 |
| Resin | 18 |
Implementing high-temperature continuous-flow systems could reduce activator usage by 40% through improved coupling kinetics.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.
Vergleich Mit ähnlichen Verbindungen
Key Features:
- Sequence: The peptide contains aromatic residues (Trp, Tyr) that may contribute to UV absorption and hydrophobic interactions.
- Molecular Weight : Estimated to exceed 900 Da based on summation of individual residue masses (e.g., H-Trp-Lys-OH has a molecular weight of 332.4 Da ; adding Ile, Tyr, Ser, Tyr, Ala, and Gly would significantly increase this value).
- Potential Bioactivity: Analogous peptides, such as H-Lys-Trp-Lys-OH, exhibit antibacterial and antiviral properties , suggesting possible bioactivity for this compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH with structurally related peptides:
Key Observations
Bioactivity :
- H-Lys-Trp-Lys-OH demonstrates antimicrobial and antiviral activities, likely due to its lysine-tryptophan motifs, which disrupt microbial membranes . The target peptide may share similar mechanisms given its Trp and Lys content.
- In contrast, oxytocin analogs (e.g., H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH) are specialized for receptor-mediated signaling , highlighting functional diversity among peptides with overlapping residues.
Solubility and Stability :
- Shorter peptides like H-Trp-Lys-OH and H-Lys-Thr-Tyr-OH exhibit solubility in DMSO or aqueous buffers . Longer peptides (e.g., H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser...) may require specialized solvents due to increased hydrophobicity.
- Storage conditions vary: H-Lys-Thr-Tyr-OH is stable at 2-8°C , whereas others (e.g., H-Trp-Lys-OH) require -20°C , likely due to differences in degradation susceptibility.
Q & A
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate with mutagenesis data and adjust scoring functions. Use isothermal titration calorimetry (ITC) for experimental ΔG comparisons .
Ethical and Reporting Standards
Q. What documentation is critical for ethical compliance in animal studies involving this peptide?
- Answer : Submit detailed protocols for Institutional Animal Care and Use Committee (IACUC) review, including dose justification, humane endpoints, and analgesia plans. Provide raw data for mortality/toxicity in supplementary materials .
Q. How should researchers report negative or inconclusive results to avoid publication bias?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
